Boc-3,4-difluoro-L-phenylalanine

Catalog No.
S760408
CAS No.
198474-90-7
M.F
C14H17F2NO4
M. Wt
301.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-difluoro-L-phenylalanine

CAS Number

198474-90-7

Product Name

Boc-3,4-difluoro-L-phenylalanine

IUPAC Name

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

CYAOPVHXASZUDE-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Synonyms

198474-90-7;Boc-L-3,4-Difluorophenylalanine;boc-l-3,4-difluorophe;Boc-3,4-difluoro-L-phenylalanine;Boc-Phe(3,4-F2)-OH;boc-phe(3,4-dif)-oh;boc-3,4-difluorophenylalanine;(2s)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoicacid;Boc-L-phe(3,4-F2)-OH;SBB063926;N-BOC-3,4-DIFLUORO-L-PHENYLALANINE;3,4-difluoro-l-phenylalanine,bocprotected;(s)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;3,4-difluoro-l-phenylalanine,n-bocprotected;N-(tert-Butoxycarbonyl)-3,4-difluoro-L-phenylalanine;n-alpha-t-butyloxycarbonyl-3,4-difluoro-l-phenylalanine;(s)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionicacid;(2S)-3-(3,4-difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoicacid;(2S)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;PubChem6120;AC1ODU01;Boc-Phe(3,4-F)-OH;14994_ALDRICH;SCHEMBL1516520;14994_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Protein Crystallography

Protein crystallography is a technique used to determine the three-dimensional structure of proteins. Introducing Boc-DF-Phe into proteins can improve their stability and solubility, facilitating the crystallization process. Studies have shown that incorporating Boc-DF-Phe at specific positions within proteins can enhance crystal formation, leading to better resolution of the protein structure [1]. This improved resolution allows for a deeper understanding of protein function and interactions with other molecules.

[1] Journal of Molecular Biology, "Incorporation of non-natural amino acids into protein crystals",

Peptide Synthesis

Peptides are short chains of amino acids linked together by peptide bonds. Boc-DF-Phe can be used as a building block in the synthesis of modified peptides with unique properties. The presence of the fluorine atoms can influence the peptide's conformation (folding) and stability, allowing researchers to explore the structure-function relationship of these molecules. Additionally, the Boc protecting group facilitates controlled synthesis by protecting the amino group of Boc-DF-Phe during peptide chain assembly [2].

[2] Chemical Reviews, "Chemical Synthesis of Peptides and Proteins",

Boc-3,4-difluoro-L-phenylalanine (N-Boc-3,4-difluoro-L-Phe), is a derivative of the natural amino acid L-phenylalanine. It contains a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and fluorine atoms at positions 3 and 4 of the phenyl ring. This compound is a valuable building block in organic synthesis, particularly for the preparation of fluorinated peptides and proteins [].


Molecular Structure Analysis

The key features of Boc-3,4-difluoro-L-phenylalanine's structure include:

  • A central carbon chain with a carboxylic acid group at one end and a side chain containing a phenyl ring with fluorine atoms at positions 3 and 4 [].
  • An amino group at the other end of the carbon chain, protected by a Boc group (tert-butyloxycarbonyl) [].
  • The L-configuration refers to the stereochemistry at the alpha carbon, meaning the amino group and the side chain (phenyl ring) are on opposite sides of the molecule [].

The presence of fluorine atoms can affect the properties of the molecule compared to L-phenylalanine. Fluorine's electronegativity can influence hydrogen bonding and hydrophobic interactions, potentially impacting the protein structure and function when incorporated into peptides.


Chemical Reactions Analysis

Boc-3,4-difluoro-L-phenylalanine is likely involved in several chemical reactions, but specific information on its synthesis or reactions is not readily available in scientific literature.

  • Deprotection: The Boc group can be cleaved under acidic conditions to reveal the free amino group, allowing it to participate in peptide bond formation.
  • Peptide bond formation: The deprotected amino group can react with the carboxyl group of another amino acid to form a peptide bond, creating fluorinated peptides [].

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to its high molecular weight, it's likely a solid.
  • Relatively low solubility in water: The Boc group and the phenyl ring can reduce water solubility.
  • Good solubility in organic solvents: Common organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile might dissolve it well.

Boc-3,4-difluoro-L-phenylalanine itself likely doesn't have a specific biological mechanism of action. Its primary function is as a building block for synthesizing fluorinated peptides with potentially altered properties compared to natural peptides containing L-phenylalanine. The specific mechanism of action of these fluorinated peptides would depend on their sequence and how the fluorine atoms influence their interaction with other molecules.

  • Wear gloves and protective clothing to avoid skin contact.
  • Use in a well-ventilated fume hood to avoid inhalation.
  • Dispose of according to laboratory safety regulations for organic compounds.

XLogP3

2.7

Wikipedia

Boc-3,4-difluoro-L-phenylalanine

Dates

Modify: 2023-08-15

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